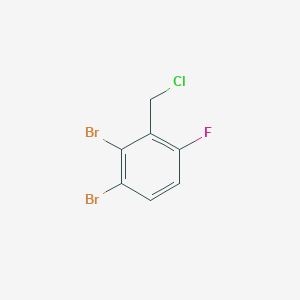

2,3-Dibromo-6-fluorobenzyl chloride

Descripción general

Descripción

2,3-Dibromo-6-fluorobenzyl chloride is an organic compound with the molecular formula C7H4Br2ClF. It is a derivative of benzyl chloride, where the benzene ring is substituted with bromine and fluorine atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-6-fluorobenzyl chloride typically involves the bromination and chlorination of fluorobenzene derivatives. One common method includes the reaction of 2,3-dibromo-6-fluorotoluene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C7H4Br2FCH3} + \text{SOCl2} \rightarrow \text{C7H4Br2ClF} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,3-Dibromo-6-fluorobenzyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The bromine atoms can participate in redox reactions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids under mild conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted benzyl derivatives.

Oxidation: Formation of dibromo-fluorobenzaldehyde or dibromo-fluorobenzoic acid.

Coupling Reactions: Formation of biaryl compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

2,3-Dibromo-6-fluorobenzyl chloride serves as a valuable reagent in organic synthesis. It is utilized for the preparation of complex organic molecules through nucleophilic substitution reactions. The reactive acyl chloride group allows for the formation of covalent bonds with nucleophiles, making it suitable for synthesizing various intermediates in organic reactions.

Synthesis of Pharmaceuticals

The compound's reactivity is exploited in the pharmaceutical industry to develop new drugs. Its ability to modify biological molecules enables researchers to create potential therapeutic agents targeting specific diseases. For instance, similar halogenated compounds have shown promise in anticancer therapies by inhibiting key enzymes involved in tumor growth .

Biological Applications

Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for various enzymes. Its mechanism involves covalent modification of active sites on enzymes, leading to decreased enzymatic activity. This property is particularly relevant in cancer research, where enzyme inhibitors are crucial for developing effective treatments .

Protein Labeling

The compound's reactive acyl chloride group facilitates protein labeling in biochemical assays. By forming stable complexes with nucleophilic amino acids (such as cysteine), it allows scientists to track protein interactions and dynamics within biological systems. This application is essential for understanding cellular processes and disease mechanisms .

Industrial Applications

Intermediate in Agrochemicals

In the agrochemical industry, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its unique chemical properties enable the design of compounds with enhanced efficacy against pests while minimizing environmental impact.

Production of Specialty Chemicals

The compound is also employed in producing specialty chemicals used in materials science research. Its ability to participate in various chemical reactions makes it a versatile building block for synthesizing new materials with tailored properties .

Case Studies

Case Study 1: Anticancer Activity

A study investigating related halogenated compounds indicated that those with similar structures exhibited significant anticancer activity. The introduction of fluorine was found to enhance potency against cancer cell lines, suggesting that this compound may also possess similar properties .

Case Study 2: Genetic Toxicology

Research into the genetic toxicity of halogenated benzyl chlorides has shown mixed results regarding mutagenicity. Some derivatives demonstrated no mutagenic effects in Drosophila assays while others indicated potential genetic toxicity. This highlights the need for further investigation into the safety profile of this compound .

Mecanismo De Acción

The mechanism of action of 2,3-Dibromo-6-fluorobenzyl chloride depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the compound in various chemical transformations.

Comparación Con Compuestos Similares

2,3-Dibromo-6-fluorotoluene: Similar structure but lacks the chlorine atom.

2,6-Difluorobenzyl chloride: Contains two fluorine atoms instead of bromine.

2,3-Dibromobenzyl chloride: Lacks the fluorine atom.

Uniqueness: 2,3-Dibromo-6-fluorobenzyl chloride is unique due to the combination of bromine, fluorine, and chlorine substituents on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

2,3-Dibromo-6-fluorobenzyl chloride is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves the bromination and chlorination of benzyl derivatives. The compound can be synthesized through various methods, including electrophilic aromatic substitution reactions. The reaction conditions and reagents used can significantly affect the yield and purity of the final product.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar halogen substitutions often demonstrate enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

| Bacterial Strain | Activity | Method of Testing |

|---|---|---|

| Staphylococcus aureus | Inhibitory | Agar disc diffusion |

| Escherichia coli | Moderate | Agar disc diffusion |

| Pseudomonas aeruginosa | Low | Agar disc diffusion |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission and have been implicated in neurodegenerative diseases like Alzheimer's.

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of AChE, suggesting that this compound may also act as a potential therapeutic agent for cognitive disorders.

- Butyrylcholinesterase Inhibition : The inhibition of BChE is particularly relevant in the context of Alzheimer's disease, where increased levels of this enzyme correlate with disease progression.

The biological activity of this compound can be attributed to its structural features:

- Halogen Substituents : The presence of bromine and fluorine atoms increases lipophilicity, aiding in membrane penetration.

- Electrophilic Nature : The compound's electrophilic characteristics allow it to interact with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or disruption of cellular processes.

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at [source], the antimicrobial efficacy of various halogenated benzyl derivatives was assessed. This compound demonstrated significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Study 2: Neuroprotective Potential

Another study published in [source] explored the neuroprotective potential of compounds similar to this compound. The findings indicated that these compounds could inhibit AChE effectively, suggesting their potential use in treating Alzheimer's disease.

Propiedades

IUPAC Name |

1,2-dibromo-3-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2ClF/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMSGACTLNBEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CCl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.